3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one
Description
The compound 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one features a dihydropyrimidin-4-one core substituted at position 3 with a 2-(4-benzylpiperidin-1-yl)-2-oxoethyl group and at position 6 with a 4-ethoxyphenyl moiety. This structure combines a partially saturated heterocyclic ring (dihydropyrimidinone) with a benzylpiperidine side chain, which is commonly associated with central nervous system (CNS) activity due to its ability to penetrate the blood-brain barrier .
Properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-2-32-23-10-8-22(9-11-23)24-17-25(30)29(19-27-24)18-26(31)28-14-12-21(13-15-28)16-20-6-4-3-5-7-20/h3-11,17,19,21H,2,12-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWYTEAZKZXEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F5228-1294 are yet to be definitively identified. It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on the structural similarity to other compounds, it is likely that f5228-1294 interacts with its targets by binding to the active sites of the receptors, leading to changes in their function. This interaction could potentially inhibit or enhance the activity of these receptors, resulting in various biological effects.
Biochemical Pathways
The specific biochemical pathways affected by F5228-1294 are yet to be determined. For instance, indole derivatives have been shown to influence pathways related to inflammation, cancer, HIV, diabetes, and malaria. The downstream effects of these pathway alterations can lead to changes in cellular function and overall health.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Based on the known effects of similar compounds, it is likely that f5228-1294 could have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F5228-1294. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. Furthermore, the compound’s efficacy can be influenced by the physiological environment within the body, including the presence of other drugs, the patient’s metabolic state, and genetic factors.
Biological Activity
The compound 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and neuropharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a dihydropyrimidinone core, which is known for its biological significance. The structural features include:
- Piperidine moiety : Enhances receptor binding and biological activity.
- Ethoxyphenyl group : Contributes to lipophilicity and interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Tankyrase Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit tankyrase, an enzyme involved in cellular processes such as proliferation and apoptosis. This inhibition is particularly relevant in cancer treatment as it may lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Receptor Modulation : The benzylpiperidine structure is known to interact with various receptors, including chemokine receptors (CCR3). This interaction may modulate inflammatory responses and influence cell migration, making it a candidate for treating inflammatory diseases .
- Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, indicating potential antitumor properties. Compounds similar to this one have demonstrated IC50 values in low micromolar ranges against specific cancer types .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Tankyrase Inhibitors : A study focusing on tankyrase inhibitors revealed that similar dihydropyrimidinones could effectively reduce tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity.
- Neuropharmacological Effects : Research has indicated that piperidine derivatives exhibit neuroprotective effects, potentially providing therapeutic avenues for neurodegenerative diseases. These effects are attributed to their ability to modulate neurotransmitter systems .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-benzylpiperidin-1-yl-thieno[3,2-d]pyrimidin | Similar thieno-pyrimidine core | Potential anti-cancer properties |
| 6-methylthieno[3,2-d]pyrimidin derivatives | Variations in substituents | Varying biological activities |
| Tankyrase inhibitors | Targeting similar pathways | Focused on cancer treatment |
Comparison with Similar Compounds
Table 1: Key Structural Features of Dihydropyrimidinone and Pyridopyrimidinone Derivatives
Key Observations:
- Core Structure: The dihydropyrimidinone core in the target compound is partially saturated, offering conformational flexibility compared to fully aromatic pyridopyrimidinones (e.g., ). This may influence binding to planar vs. non-planar enzyme active sites .
- Substituent Effects: The 4-ethoxyphenyl group at position 6 provides moderate electron-donating effects, contrasting with the 3,4-dimethoxyphenyl () or fluorinated groups (). Ethoxy’s larger steric bulk compared to methoxy could alter receptor interactions .
- However, piperazine rings in analogs may offer stronger hydrogen-bonding capabilities .
Pharmacokinetic and Metabolic Considerations
Table 2: Hypothetical Pharmacokinetic Properties Based on Structural Analogs
Analysis:
- The target’s oxoethyl linkage may render it susceptible to esterase-mediated hydrolysis, unlike the stable amide bonds in fluorinated analogs () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
